molecular formula C12H22O2 B14519156 6-Ethylidene-1-hydroxydecan-5-one CAS No. 62519-11-3

6-Ethylidene-1-hydroxydecan-5-one

Cat. No.: B14519156
CAS No.: 62519-11-3
M. Wt: 198.30 g/mol
InChI Key: WMAKQOAAQWKITB-UHFFFAOYSA-N
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Description

6-Ethylidene-1-hydroxydecan-5-one is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.30 g/mol . It is identified by the CAS Registry Number 62519-11-3 . This molecule features both a ketone and a hydroxyl functional group, a combination present in various bioactive natural and synthetic compounds. Molecules with similar hydroxy-ketone scaffolds are investigated in diverse scientific fields, including as precursors for synthesizing novel heterocyclic compounds with potential pharmacological activity , and as structural components in natural products studied for their biological properties . As a supplier, we provide this chemical reference standard with high purity for use in analytical testing, organic synthesis, and other non-clinical laboratory research. This product is intended for use by qualified research professionals only. All information provided is for research reference purposes and is not intended to diagnose, treat, or cure any disease.

Properties

CAS No.

62519-11-3

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

6-ethylidene-1-hydroxydecan-5-one

InChI

InChI=1S/C12H22O2/c1-3-5-8-11(4-2)12(14)9-6-7-10-13/h4,13H,3,5-10H2,1-2H3

InChI Key

WMAKQOAAQWKITB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC)C(=O)CCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethylidene-1-hydroxydecan-5-one can be achieved through several methods. One common approach involves the aldol condensation reaction between an aldehyde and a ketone. In this case, the reaction between 6-ethylidene-1-decanal and acetone under basic conditions can yield the desired product . The reaction typically requires a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) and is carried out at room temperature.

Industrial Production Methods

Industrial production of 6-Ethylidene-1-hydroxydecan-5-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethylidene-1-hydroxydecan-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-ethylidene-1-decanone or 6-ethylidene-1-decanoic acid.

    Reduction: Formation of 6-ethylidene-1-decanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

6-Ethylidene-1-hydroxydecan-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethylidene-1-hydroxydecan-5-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The ethylidene group in 6-Ethylidene-1-hydroxydecan-5-one distinguishes it from analogs with alternative substituents at position 5. Key comparisons include:

(a) 6-(Diphenylphosphinyl)-1-hydroxydecan-5-one (CAS 89625-06-9)
  • Substituent : Diphenylphosphinyl group (Ph₂P=O) at position 6.
  • Impact: Lipophilicity: Higher logP (4.291) due to the bulky, hydrophobic diphenylphosphinyl group . Reactivity: The phosphoryl group may stabilize intermediates in nucleophilic reactions or act as a leaving group in substitution reactions.
(b) 6-Phenyldodecane (CAS 2719-62-2)
  • Substituent : Phenyl group at position 6 in a dodecane chain.
  • Impact :
    • Lipophilicity : Higher logP (estimated >5) due to the aromatic phenyl group’s hydrophobicity, reducing solubility in polar solvents .
    • Rigidity : The phenyl group introduces steric hindrance and planar rigidity, contrasting with the ethylidene group’s conformational flexibility.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight logP PSA (Ų) Key Functional Groups
6-Ethylidene-1-hydroxydecan-5-one Not provided C₁₂H₂₀O₂ 196.29 ~3.5* ~57.6 Ketone, Hydroxyl, Ethylidene
6-(Diphenylphosphinyl)-1-hydroxydecan-5-one 89625-06-9 C₂₂H₂₇O₃P 370.43 4.291 64.18 Ketone, Hydroxyl, Diphenylphosphinyl
6-Phenyldodecane 2719-62-2 C₁₈H₃₀ 246.43 >5† 0.0 Phenyl, Alkyl Chain

*Estimated based on ethylidene’s moderate hydrophobicity.
†Estimated from analogous arylalkanes .

Key Observations:
  • Lipophilicity : The diphenylphosphinyl analog exhibits higher logP than the ethylidene derivative, while 6-phenyldodecane is even more hydrophobic due to the absence of polar groups.
  • Polarity : The hydroxyl and ketone groups in both 6-ethylidene and 6-diphenylphosphinyl derivatives contribute to their PSA, enhancing solubility in polar solvents compared to 6-phenyldodecane.

Q & A

Q. How can computational models for 6-Ethylidene-1-hydroxydecan-5-one be validated against experimental data?

  • Methodological Answer : Use k-fold cross-validation to assess model generalizability. Compare predicted vs. observed properties (e.g., logP, pKa) via Bland-Altman plots or root-mean-square error (RMSE) . Share input files (e.g., Gaussian .com files) and scripts on platforms like GitHub to enable peer validation .

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